Heterocyclic Core Swap: Benzimidazole vs. Pyrazole Determines T-Type Calcium Channel Pharmacology
The closest structurally characterized analog bearing an identical 2,5-dimethyl-4-propoxyphenylsulfonyl moiety but with a pyrazole core in place of benzimidazole—1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole (PubChem CID 2222386, BindingDB BDBM76984)—was evaluated in a high-throughput screening assay against the human Cav3.1 (α1H) T-type calcium channel and exhibited an EC50 of 5,470 nM [1]. The target compound replaces the pyrazole ring with a benzimidazole core, a scaffold associated with fundamentally different target engagement profiles, including cannabinoid CB2 receptor agonism (EC50 down to 0.5 nM with >4,000-fold selectivity over CB1 for 5-sulfonyl analogs) and antiviral activity against picornaviruses [2][3]. The heterocyclic core identity—not merely the sulfonylphenyl substituent—dictates which biological targets are accessible, making direct substitution of the pyrazole analog for the benzimidazole target compound scientifically invalid [1][2].
| Evidence Dimension | T-type calcium channel (Cav3.1) functional activity |
|---|---|
| Target Compound Data | Not yet reported in published literature for Cav3.1; benzimidazole core predicts distinct target profile (CB2, antiviral, CA inhibition) [2][3] |
| Comparator Or Baseline | 1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole: EC50 = 5,470 nM at human Cav3.1 T-type calcium channel [1] |
| Quantified Difference | Pyrazole analog: EC50 = 5.47 × 10³ nM at Cav3.1; benzimidazole target compound: core replacement predicts orthogonal pharmacology; 5-sulfonyl benzimidazole series achieves CB2 EC50 = 0.5 nM (>10,000-fold more potent than pyrazole analog at its respective target) [1][2] |
| Conditions | Pyrazole analog: Vanderbilt Screening Center HTS assay for Cav3 T-type calcium channels, human Cav3.1 (α1H subunit); CB2 benzimidazole: recombinant human CB2 receptor functional assay [1][2] |
Why This Matters
Procurement of the pyrazole analog as a substitute for the benzimidazole target compound guarantees entirely different target engagement—the two cores address non-overlapping biological space, with the benzimidazole privileged for CB2, antiviral, and carbonic anhydrase targets while the pyrazole shows only micromolar T-type calcium channel activity.
- [1] BindingDB Entry BDBM76984. 1-[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole. EC50 = 5.47E+3 nM, Target: Voltage-dependent T-type calcium channel subunit alpha-1H (Human). Assay Provider: Xinmin Xie, SRI International. PubChem BioAssay AID 489005. View Source
- [2] Verbist BM, De Cleyn MA, Surkyn M, Fraiponts E, Aerssens J, Nijsen MJ, Gijsen HJ. 5-Sulfonyl-benzimidazoles as selective CB2 agonists. Bioorg Med Chem Lett. 2008;18(8):2574-2579. doi:10.1016/j.bmcl.2008.03.044 View Source
- [3] Paget CJ Jr, Ashbrook CW, Stone RL. Substituted 1-sulfonylbenzimidazoles. US Patent 4,018,790. Issued April 19, 1977. View Source
